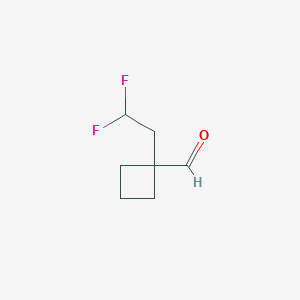![molecular formula C11H17N3 B15274969 13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B15274969.png)
13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-Methyl-1,8,10-triazatricyclo[7400,2,7]trideca-2(7),8-diene is a complex organic compound with the molecular formula C11H17N3 This compound is characterized by its unique tricyclic structure, which includes three nitrogen atoms and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the tricyclic structure.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different nitrogen-containing compounds, while substitution reactions could introduce new functional groups into the tricyclic structure.
科学研究应用
13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: Its unique structure makes it a candidate for developing new materials with specific properties.
作用机制
The mechanism by which 13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene exerts its effects involves interactions with various molecular targets. The nitrogen atoms in the tricyclic structure can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and catalytic processes. The exact pathways depend on the specific application and the environment in which the compound is used.
相似化合物的比较
Similar Compounds
- 13-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene
- 2-{11-methyl-13-oxo-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,11-pentaen-12-yl}ethyl cyclohexanecarboxylate
Uniqueness
What sets 13-Methyl-1,8,10-triazatricyclo[7400,2,7]trideca-2(7),8-diene apart from similar compounds is its specific tricyclic structure and the presence of a methyl group
属性
分子式 |
C11H17N3 |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
4-methyl-1,2,3,4,6,7,8,9-octahydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H17N3/c1-8-6-7-12-11-13-9-4-2-3-5-10(9)14(8)11/h8H,2-7H2,1H3,(H,12,13) |
InChI 键 |
CAIVLAKEALTOFB-UHFFFAOYSA-N |
规范 SMILES |
CC1CCNC2=NC3=C(N12)CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid](/img/structure/B15274893.png)
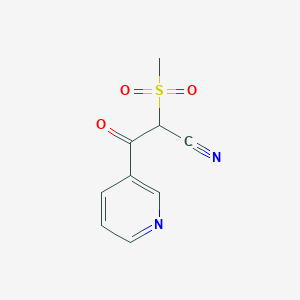
![2-{[(3,5-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B15274914.png)
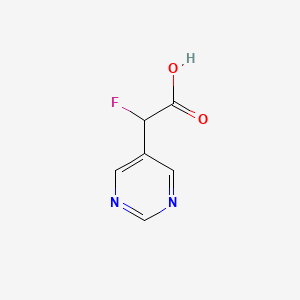
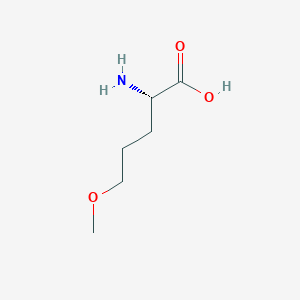
![N-[1-(2,4-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15274943.png)

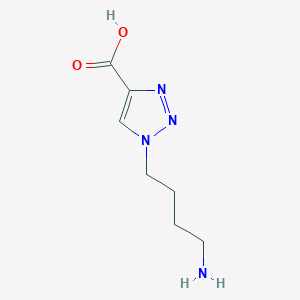
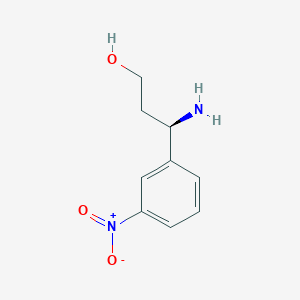

![({[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B15274981.png)
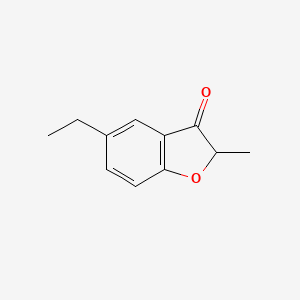
![N-[(4-chlorophenyl)methyl]thian-3-amine](/img/structure/B15274986.png)
